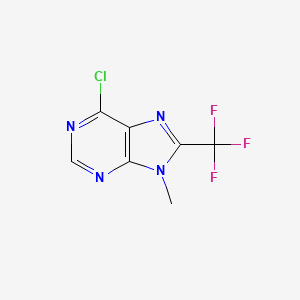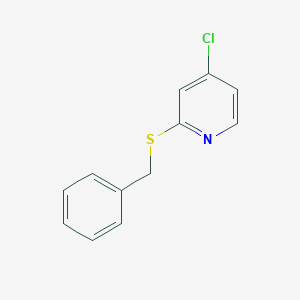
1-(Aminomethyl)-8-bromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-8-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound features a bromine atom at the 8th position and an aminomethyl group at the 1st position of the naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)-8-bromonaphthalene typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 8-bromonaphthalene.
Aminomethylation: The 8-bromonaphthalene undergoes a Mannich reaction, where it reacts with formaldehyde and a secondary amine to introduce the aminomethyl group at the 1st position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(Aminomethyl)-8-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides. Reduction reactions can convert the aminomethyl group to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, formaldehyde, and secondary amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Aminomethyl)-8-bromonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-8-bromonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)-8-bromonaphthalene can be compared with other naphthalene derivatives such as:
1-(Aminomethyl)-naphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromo-1-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, leading to different chemical properties and uses.
1-(Aminomethyl)-8-chloronaphthalene:
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both the aminomethyl and bromine groups.
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
(8-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
Clé InChI |
KDAXLRHCKWRWKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CN)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
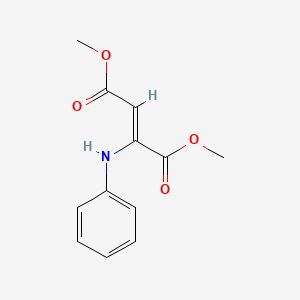
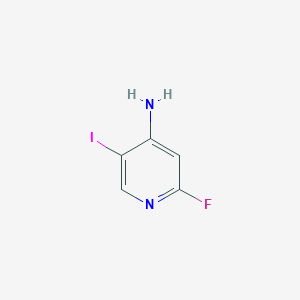
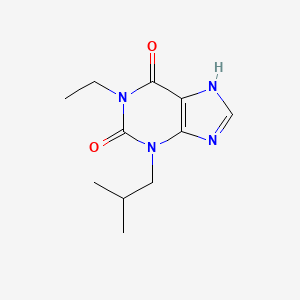
![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)

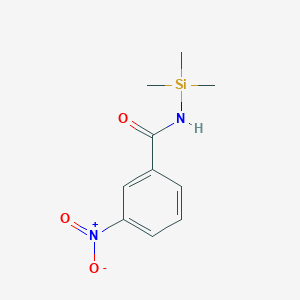
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
